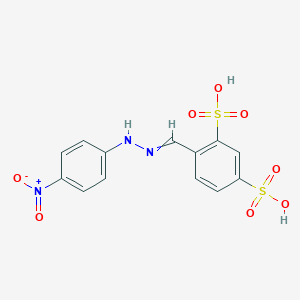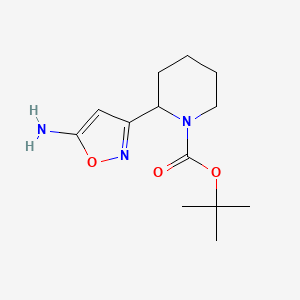![molecular formula C24H18N2O6 B15148218 2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid is a complex organic compound with a molecular formula of C24H18N2O6 This compound is characterized by its unique structure, which includes a dimethylphenyl group, a dioxoisoindole moiety, and a hydroxybenzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxoisoindole moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine, such as 2,3-dimethylaniline, under acidic conditions.
Amidation reaction: The resulting dioxoisoindole intermediate is then reacted with 5-amino-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The carbonyl groups in the dioxoisoindole moiety can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-[(2,3-Dimethylphenyl)amino]benzoic acid
Uniqueness
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C24H18N2O6 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-[[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C24H18N2O6/c1-12-4-3-5-20(13(12)2)26-22(29)16-8-6-14(10-17(16)23(26)30)21(28)25-19-9-7-15(27)11-18(19)24(31)32/h3-11,27H,1-2H3,(H,25,28)(H,31,32) |
InChI-Schlüssel |
MTXKGAUCZOAXRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)


![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)

![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)

![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)



